6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine 6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 339106-39-7
VCID: VC5759804
InChI: InChI=1S/C17H19N5S/c1-23-17-19-15(21-10-6-3-7-11-21)14-12-18-22(16(14)20-17)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3
SMILES: CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)N4CCCCC4
Molecular Formula: C17H19N5S
Molecular Weight: 325.43

6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine

CAS No.: 339106-39-7

Cat. No.: VC5759804

Molecular Formula: C17H19N5S

Molecular Weight: 325.43

* For research use only. Not for human or veterinary use.

6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine - 339106-39-7

Specification

CAS No. 339106-39-7
Molecular Formula C17H19N5S
Molecular Weight 325.43
IUPAC Name 6-methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C17H19N5S/c1-23-17-19-15(21-10-6-3-7-11-21)14-12-18-22(16(14)20-17)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3
Standard InChI Key DDCLTFGCYAKUGQ-UHFFFAOYSA-N
SMILES CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)N4CCCCC4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a pyrazolo[3,4-d]pyrimidine core, a bicyclic system featuring fused pyrazole and pyrimidine rings. Substituents at positions 1, 4, and 6 include:

  • 1-Phenyl group: Aromatic moiety enhancing lipophilicity and potential receptor interactions.

  • 4-Piperidin-1-yl group: A saturated nitrogen-containing ring contributing to basicity and conformational flexibility.

  • 6-Methylsulfanyl group: A sulfur-containing substituent influencing electronic properties and metabolic stability.

The molecular geometry facilitates interactions with biological targets, particularly enzymes and receptors involved in signaling pathways.

Physicochemical Characteristics

Key properties inferred from structural analogs and computational predictions include:

PropertyValue/DescriptionSource Compound
Molecular Weight325.43 g/molTarget compound
Boiling Point~485 °C (estimated via analog data )C16H17N5S analog
Density1.38 g/cm³ (predicted)C16H17N5S analog
pKa3.54 (predicted)C16H17N5S analog
SolubilityLow aqueous solubility; soluble in DMSOClass behavior

The methylsulfanyl group enhances hydrophobicity, likely reducing water solubility but improving membrane permeability .

Synthesis and Structural Modification

Synthetic Pathways

Synthesis typically involves multi-step reactions:

  • Core Formation: Condensation of 5-amino-1-phenylpyrazole-4-carbonitrile with thiourea derivatives to construct the pyrazolo[3,4-d]pyrimidine scaffold.

  • Substituent Introduction:

    • Piperidine Attachment: Nucleophilic substitution at position 4 using piperidine under basic conditions.

    • Methylsulfanyl Incorporation: Thiolation at position 6 via reaction with methanethiol or methyl disulfide.

Structural Analogs and Activity Trends

Modifying substituents alters bioactivity:

CompoundSubstituentsReported Activity
6-(Methylsulfanyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine4-PyrrolidinylAnticancer (in silico)
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine1-(4-Methylphenyl), 4-piperidinoKinase inhibition

The piperidine moiety in the target compound may enhance binding to G-protein-coupled receptors compared to pyrrolidine analogs .

Challenges and Future Directions

  • Synthetic Optimization: Improving yield and purity via catalytic methods.

  • Biological Profiling: High-throughput screening to identify specific targets.

  • SAR Studies: Systematic exploration of substituent effects on potency and selectivity.

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